molecular formula C7H9F3O3 B1411828 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid CAS No. 1698705-02-0

1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid

Cat. No.: B1411828
CAS No.: 1698705-02-0
M. Wt: 198.14 g/mol
InChI Key: UHLVTONDWVQQAM-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoroethoxy group imparts significant electron-withdrawing characteristics, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid involves its interaction with molecular targets through its trifluoroethoxy group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The electron-withdrawing nature of the trifluoroethoxy group can stabilize transition states and intermediates in chemical reactions, enhancing the compound’s overall reactivity .

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)-pyridinecarboxylic acid
  • 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazole
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles

Comparison: 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts additional strain and reactivity compared to similar compounds with different ring structures. The trifluoroethoxy group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

1-(2,2,2-trifluoroethoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)4-13-3-6(1-2-6)5(11)12/h1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLVTONDWVQQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 2
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 5
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid

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